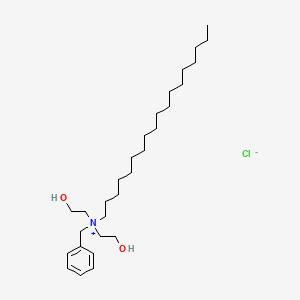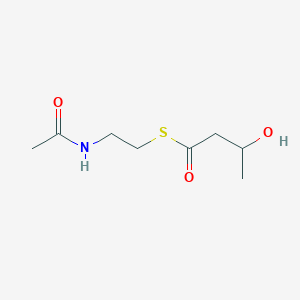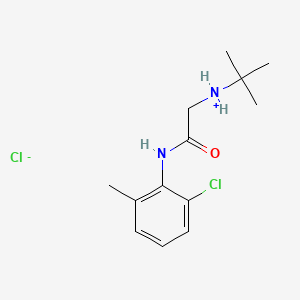![molecular formula C29H58N2O8 B13787770 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol CAS No. 94386-51-3](/img/structure/B13787770.png)
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol is a complex organic compound with the chemical formula C29H58N2O8 and a molecular weight of 562.77942 g/mol . This compound is known for its unique structure, which includes a glucitol backbone modified with oleoylamino and hydroxyethylamino groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves multiple steps. The primary synthetic route includes the following steps:
Formation of the glucitol backbone: This involves the protection of hydroxyl groups followed by selective functionalization.
Introduction of the oleoylamino group: This step typically involves the reaction of oleoyl chloride with an amine to form the oleoylamino group.
Attachment of the hydroxyethylamino group: This is achieved through the reaction of an epoxide with an amine to form the hydroxyethylamino group.
Analyse Chemischer Reaktionen
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in cellular processes and signaling pathways.
Wirkmechanismus
The mechanism of action of 1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol involves its interaction with specific molecular targets and pathways. The oleoylamino and hydroxyethylamino groups allow it to interact with lipid membranes and proteins, potentially affecting cellular signaling and function. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol can be compared with other similar compounds, such as:
1-O-[2-hydroxy-3-[[2-[stearoylamino]ethyl]amino]propyl]-D-glucitol: This compound has a stearoylamino group instead of an oleoylamino group, which may affect its properties and applications.
1-O-[2-hydroxy-3-[[2-[palmitoylamino]ethyl]amino]propyl]-D-glucitol:
Eigenschaften
CAS-Nummer |
94386-51-3 |
|---|---|
Molekularformel |
C29H58N2O8 |
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
(Z)-N-[2-[[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C29H58N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(36)31-19-18-30-20-24(33)22-39-23-26(35)29(38)28(37)25(34)21-32/h9-10,24-26,28-30,32-35,37-38H,2-8,11-23H2,1H3,(H,31,36)/b10-9-/t24?,25-,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
RTKPALKEXAMRNE-ATNKCMTKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCC(COCC(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)


![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)




![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
